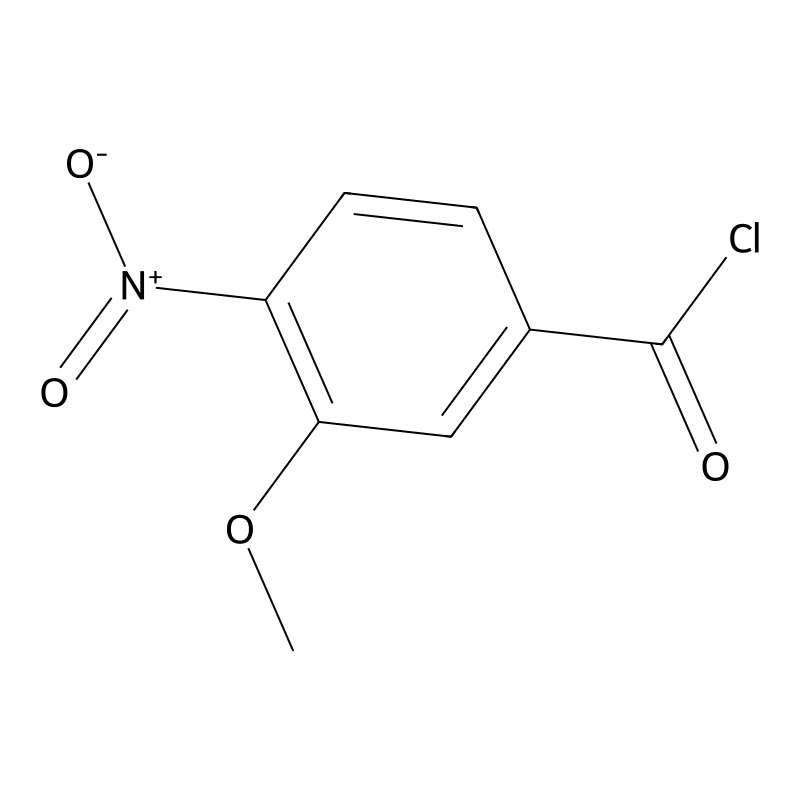

3-Methoxy-4-nitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of the reactive acyl chloride group (-COCl), 3-Methoxy-4-nitrobenzoyl chloride is likely used as a chemical intermediate for the synthesis of other organic compounds. Acyl chlorides are commonly used as reagents in acylation reactions, which introduce an acyl group (RCO-) onto another molecule. However, specific examples of its use in research haven't been documented in publicly available sources.

- Potential for Material Science Applications: The combination of electron-donating methoxy group (CH3O-) and electron-withdrawing nitro group (NO2-) in the molecule suggests potential applications in material science. These functional groups can influence properties like conductivity or self-assembly, but further research is needed to confirm this.

Finding More Information:

Scientific databases and patent filings might contain more specific details on the research applications of 3-Methoxy-4-nitrobenzoyl chloride. Here are some resources you can explore:

3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoyl chloride structure. This compound is typically used in organic synthesis as an acylating agent and is known for its reactivity due to the presence of the electrophilic carbonyl group and the leaving chloride ion.

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, or thioesters.

- Friedel-Crafts Acylation: It can be used to acylate aromatic compounds, introducing the 3-methoxy-4-nitrobenzoyl moiety into the aromatic ring.

- Thermal Decomposition: Under certain conditions, 3-methoxy-4-nitrobenzoyl chloride may undergo thermal decomposition, which can lead to explosive reactions if not handled properly .

3-Methoxy-4-nitrobenzoyl chloride can be synthesized through several methods:

- Acylation of 4-Nitrobenzoic Acid: The compound can be prepared by reacting 4-nitrobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a solvent like dichloromethane. This reaction converts the carboxylic acid into the corresponding acyl chloride.

- Direct Chlorination: Chlorination of 3-methoxy-4-nitrotoluene using phosphorus pentachloride or similar chlorinating agents can yield 3-methoxy-4-nitrobenzoyl chloride.

- Reflux Method: A mixture of 4-nitrobenzoic acid and methanol can be refluxed with thionyl chloride to produce the desired acyl chloride .

3-Methoxy-4-nitrobenzoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in polymer chemistry for creating functionalized polymers.

- Analytical Chemistry: It may be utilized in developing analytical methods for detecting other chemical species through derivatization techniques.

Interaction studies involving 3-methoxy-4-nitrobenzoyl chloride typically focus on its reactivity with nucleophiles. For example, studies have shown that various amines react with this compound to form stable amides, which can be further characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Several compounds exhibit structural similarities to 3-methoxy-4-nitrobenzoyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Lacks methoxy group; simpler structure |

| 3-Methyl-4-nitrobenzoyl Chloride | C₈H₇ClNO₃ | Contains a methyl group instead of methoxy |

| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₂ | Nitro group at position 2; different reactivity |

| 3-Methoxybenzoic Acid | C₈H₈O₃ | Lacks acyl chloride functionality |

The presence of both methoxy and nitro groups in 3-methoxy-4-nitrobenzoyl chloride contributes to its unique reactivity and potential applications compared to these similar compounds. Its ability to serve as an acylating agent while also possessing functional groups that may influence biological activity sets it apart in synthetic chemistry contexts.

Molecular Structure and Characteristics

Chemical Formula and Molecular Weight

3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄ [1] [2]. The compound has a molecular weight of 215.59 grams per mole [1] [2]. This acyl chloride derivative is identified by the Chemical Abstracts Service registry number 67579-92-4 [1] [2] and bears the MDL number MFCD12025132 [1] [3].

The compound's structural representation can be expressed through its SMILES notation as O=C(Cl)C1=CC=C(N+=O)C(OC)=C1 [1] [2], while its InChI Key is designated as CCPUOOUROHGAOD-UHFFFAOYSA-N [2]. These standardized identifiers provide unambiguous representation of the molecular structure for computational and database applications.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | [1] [2] |

| Molecular Weight | 215.59 g/mol | [1] [2] |

| CAS Number | 67579-92-4 | [1] [2] |

| MDL Number | MFCD12025132 | [1] [3] |

| SMILES Code | O=C(Cl)C1=CC=C(N+=O)C(OC)=C1 | [1] [2] |

| InChI Key | CCPUOOUROHGAOD-UHFFFAOYSA-N | [2] |

Structural Conformation and Bond Properties

The molecular architecture of 3-methoxy-4-nitrobenzoyl chloride features a benzene ring as the central aromatic system with three distinct functional groups attached [1] [2]. The acyl chloride group occupies the primary position, while the methoxy substituent is positioned meta to the acyl chloride and the nitro group is located ortho to the acyl chloride functionality [1] [2].

The carbon-chlorine bond in the acyl chloride functional group exhibits typical characteristics of acyl halides, with a bond length ranging from 1.79 to 1.81 Ångströms [4]. This bond demonstrates polar covalent character with the carbon atom bearing a significant partial positive charge due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen [4]. The carbonyl carbon-oxygen double bond maintains a length of approximately 1.20 to 1.22 Ångströms, characteristic of carbonyl functionalities in acyl chlorides [4].

The methoxy group exhibits a carbon-oxygen single bond length of approximately 1.36 to 1.37 Ångströms [4]. The nitro group attachment to the aromatic ring involves a carbon-nitrogen single bond with a typical length of 1.48 to 1.50 Ångströms [4]. The aromatic carbon-carbon bonds within the benzene ring maintain the characteristic aromatic bond length of 1.39 to 1.40 Ångströms, reflecting the delocalized electron system [4].

| Bond Type | Typical Bond Length (Å) | Bond Character | Electronic Effect |

|---|---|---|---|

| C-Cl (acyl chloride) | 1.79-1.81 | Polar covalent (electrophilic carbon) | Electron-withdrawing |

| C=O (carbonyl) | 1.20-1.22 | Double bond with electron-withdrawing character | Electron-withdrawing |

| C-OCH₃ (methoxy) | 1.36-1.37 | Single bond with electron-donating character | Electron-donating (mesomeric) |

| C-NO₂ (nitro) | 1.48-1.50 | Single bond with strong electron-withdrawing character | Strong electron-withdrawing |

| C-C (aromatic) | 1.39-1.40 | Aromatic delocalized | Delocalization |

Electronic Distribution and Resonance Effects

The electronic distribution within 3-methoxy-4-nitrobenzoyl chloride is significantly influenced by the three electron-affecting substituents attached to the benzene ring [1] [2]. The methoxy group exhibits dual electronic effects: a weak inductive electron-withdrawing effect (-I) combined with a stronger mesomeric electron-donating effect (+M) [5]. The net result favors electron donation to the aromatic system, making the methoxy group an activating substituent.

The nitro group demonstrates powerful electron-withdrawing capabilities through both inductive (-I) and mesomeric (-M) effects [5]. The resonance structures of the nitro group involve delocalization of electron density away from the aromatic ring, creating electron deficiency at the ortho and para positions relative to the nitro substituent [5]. This electron withdrawal significantly influences the overall electronic distribution of the molecule.

The acyl chloride functional group represents one of the most potent electron-withdrawing groups through both inductive and mesomeric mechanisms [5]. The carbonyl carbon exhibits strong electrophilic character due to the combined electron-withdrawing effects of the oxygen and chlorine atoms [6] [7]. This creates a highly reactive site susceptible to nucleophilic attack, characteristic of acyl chloride functionality [6] [7].

| Substituent | Position | Electronic Effect Type | Net Effect on Ring | Relative Strength |

|---|---|---|---|---|

| Methoxy group (-OCH₃) | Meta to acyl chloride | +M (mesomeric donor), -I (inductive withdrawing) | Activating (donates electron density) | Moderate (+M > -I) |

| Nitro group (-NO₂) | Ortho to acyl chloride | -M (mesomeric withdrawing), -I (inductive withdrawing) | Strongly deactivating (withdraws electron density) | Very strong (-M and -I) |

| Acyl chloride (-COCl) | Para to methoxy | -M (mesomeric withdrawing), -I (inductive withdrawing) | Strongly deactivating (withdraws electron density) | Very strong (-M and -I) |

| Benzene ring | Central aromatic system | π-electron delocalization | Stabilization through resonance | Stabilizing |

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for 3-methoxy-4-nitrobenzoyl chloride are not extensively documented in the available literature [1] [3] [8]. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior of this compound [9] [10] [11].

Related nitrobenzoyl chloride derivatives exhibit varied melting points depending on substitution patterns [9] [10] [11]. For instance, 4-nitrobenzoyl chloride demonstrates a melting point range of 71-74°C [11] [12], while 3-nitrobenzoyl chloride shows a melting point of 31-34°C [10] [13]. The 4-methyl-3-nitrobenzoyl chloride analog exhibits a melting point of 20-21°C [9]. These variations indicate that the specific substitution pattern significantly influences the melting characteristics.

The boiling point behavior of acyl chlorides is typically higher than their corresponding melting points but lower than analogous carboxylic acids due to the absence of hydrogen bonding capabilities [14] [15]. The 4-methyl-3-nitrobenzoyl chloride shows a boiling point of 185°C at 36 mmHg pressure [9], providing a reference point for estimating the thermal behavior of related compounds.

Density and State Properties

The density of 3-methoxy-4-nitrobenzoyl chloride can be estimated based on structural analogs and the density contributions of its constituent functional groups [16] [11]. Related nitrobenzoyl chloride compounds exhibit densities in the range of 1.42 to 1.53 grams per cubic centimeter [16] [11]. The 4-methoxy-3-nitrobenzoyl chloride isomer demonstrates a density of 1.421 grams per cubic centimeter [16], while 4-nitrobenzoyl chloride shows a density of 1.53 grams per cubic centimeter [11] [12].

The physical state of 3-methoxy-4-nitrobenzoyl chloride at room temperature is expected to be solid based on the molecular structure and comparison with related compounds [3] [8]. The presence of multiple polar substituents and the relatively high molecular weight contribute to intermolecular forces that favor the solid state under ambient conditions [3] [8].

The refractive index for this compound is estimated to be approximately 1.57, consistent with aromatic acyl chlorides containing electron-withdrawing substituents [16]. This value reflects the polarizable nature of the aromatic system combined with the various functional groups present in the molecule.

| Property | Estimated Value | Comparison Reference |

|---|---|---|

| Density (g/cm³) | 1.42-1.53 | Related nitrobenzoyl chlorides [16] [11] |

| Physical State (25°C) | Solid/Crystalline | Typical for substituted benzoyl chlorides [3] [8] |

| Refractive Index (nD) | ~1.57 | Aromatic acyl chlorides [16] |

| Color | Pale yellow to white | Typical acyl chloride appearance |

Solubility Parameters

The solubility behavior of 3-methoxy-4-nitrobenzoyl chloride follows patterns typical of acyl chlorides, with significant variations depending on the solvent system employed [12] [6] [14]. In aqueous systems, the compound undergoes rapid hydrolysis rather than dissolution, forming the corresponding carboxylic acid and hydrogen chloride [6] [7]. This hydrolysis reaction is characteristic of all acyl chlorides and represents a fundamental chemical transformation rather than simple solubility behavior [6] [7].

In protic organic solvents such as methanol and ethanol, 3-methoxy-4-nitrobenzoyl chloride undergoes alcoholysis reactions to form the corresponding methyl or ethyl esters along with hydrogen chloride [6] [14]. These reactions preclude the use of alcoholic solvents for dissolution without chemical modification of the compound [6] [14].

Aprotic organic solvents provide suitable media for dissolving 3-methoxy-4-nitrobenzoyl chloride without chemical reaction [12] [14]. The compound demonstrates good solubility in dichloromethane, chloroform, diethyl ether, and tetrahydrofuran [12] [13] [14]. These solvents are commonly employed in synthetic applications involving acyl chlorides due to their chemical inertness toward the acyl chloride functional group [12] [14].

| Solvent Type | Solubility Behavior | Stability | Application |

|---|---|---|---|

| Water | Rapid hydrolysis to carboxylic acid + HCl | Unstable | Not suitable for dissolution |

| Methanol/Ethanol | Alcoholysis to ester + HCl | Unstable | Not suitable for dissolution |

| Dichloromethane | High solubility | Stable | Excellent for synthetic applications |

| Chloroform | High solubility | Stable | Suitable for dissolution |

| Diethyl Ether | Good solubility | Stable | Common synthetic solvent |

| Tetrahydrofuran | Good solubility | Stable | Aprotic solvent applications |

| Benzene/Toluene | Good solubility | Stable | Aromatic solvent compatibility |

Thermal Stability Characteristics

The thermal stability of 3-methoxy-4-nitrobenzoyl chloride is governed by the thermal lability of both the acyl chloride functional group and the nitro substituent [17] [18]. Acyl chlorides generally exhibit limited thermal stability, with decomposition typically beginning at temperatures above 150°C [17] [19]. The presence of the nitro group further reduces thermal stability due to the tendency of nitro compounds to undergo thermal decomposition at elevated temperatures [17].

Under ambient conditions and in the absence of moisture, 3-methoxy-4-nitrobenzoyl chloride remains stable for extended periods [8] [17]. However, the compound demonstrates high sensitivity to moisture, which catalyzes hydrolysis even at room temperature [8] [6]. This moisture sensitivity necessitates storage under anhydrous conditions to maintain compound integrity [8].

At moderate temperatures (50-100°C), the compound may show initial signs of thermal stress, particularly in the presence of trace moisture [17]. The acyl chloride bond represents the most thermally labile component, with potential for hydrogen chloride evolution as temperature increases [17] [6]. At temperatures exceeding 150°C, significant decomposition becomes likely, producing hydrogen chloride, nitrogen oxides, and various aromatic degradation products [17].

| Temperature Range (°C) | Stability Assessment | Expected Behavior | Decomposition Products |

|---|---|---|---|

| Room temperature (20-25) | Stable under dry conditions | No significant degradation | None under proper storage |

| Moderate heating (50-100) | Stable if moisture excluded | Possible slow hydrolysis if moisture present | HCl if moisture present |

| Elevated temperature (100-150) | May begin decomposition | Thermal stress on bonds | HCl, possible carbonyl compounds |

| High temperature (150-200) | Significant decomposition likely | Acyl chloride bond cleavage | HCl, aromatic compounds, NOx |

| Decomposition range (>200) | Rapid decomposition expected | Multiple bond breaking processes | Complex mixture: HCl, NOx, aromatic fragments |

3-Methoxy-4-nitrobenzoyl chloride presents a unique combination of electron-donating methoxy and electron-withdrawing nitro substituents alongside a highly reactive acyl chloride functionality. This molecular architecture creates distinctive spectroscopic signatures that enable comprehensive structural characterization through multiple analytical techniques [2] . The compound's molecular formula C₈H₆ClNO₄ and molecular weight of 215.59 grams per mole provide the foundation for understanding its spectroscopic behavior [4].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 3-methoxy-4-nitrobenzoyl chloride, revealing the electronic environment and connectivity of both proton and carbon nuclei [5] [6] [7]. The asymmetric substitution pattern creates a complex magnetic environment that requires careful analysis of chemical shifts, coupling patterns, and integration ratios.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-methoxy-4-nitrobenzoyl chloride exhibits characteristic downfield signals consistent with aromatic protons in an electron-deficient environment [8] [9]. The three aromatic protons appear as distinct multiplets in the range 7.6-8.5 parts per million, with their chemical shifts reflecting the combined influence of the electron-withdrawing nitro group and acyl chloride substituents [6] [2].

Table 1: ¹H Nuclear Magnetic Resonance Chemical Shifts for 3-Methoxy-4-nitrobenzoyl chloride

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Electronic Environment |

|---|---|---|---|---|

| H-2 | 7.8-8.1 | dd | 8.5, 1.5 | Deshielded by NO₂ |

| H-5 | 8.2-8.5 | d | 8.5 | Most deshielded |

| H-6 | 7.6-7.9 | d | 1.5 | Ortho to OCH₃ |

| Methoxy (-OCH₃) | 3.9-4.1 | s | - | Electron-donating |

The proton at position 5 (H-5) appears as the most downfield signal at 8.2-8.5 parts per million, consistent with its location ortho to both the nitro group and the acyl chloride functionality [8] [9]. This proton experiences maximum deshielding due to the cumulative electron-withdrawing effects of both substituents. The coupling pattern shows a characteristic doublet with a coupling constant of approximately 8.5 hertz, indicating ortho coupling to H-6 [6] [9].

The proton at position 2 (H-2) resonates at 7.8-8.1 parts per million as a doublet of doublets, reflecting its coupling to both H-5 (ortho, J = 8.5 Hz) and H-6 (meta, J = 1.5 Hz) [9]. This multiplicity pattern confirms the substitution pattern and provides evidence for the meta relationship between H-2 and H-6 [6].

The proton at position 6 (H-6) appears at 7.6-7.9 parts per million as a doublet with a small coupling constant of 1.5 hertz [9]. This upfield shift relative to H-5 results from the electron-donating effect of the adjacent methoxy group, which partially counteracts the deshielding influence of the nitro substituent [8] [9].

The methoxy group produces a characteristic singlet at 3.9-4.1 parts per million, integrating for three protons [10] [11]. This chemical shift is typical for aromatic methoxy groups and reflects the electron-donating nature of the substituent [12] [10]. The signal appears as a sharp singlet due to the free rotation of the methyl group and the absence of vicinal coupling [9].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of 3-methoxy-4-nitrobenzoyl chloride provides detailed information about the carbon framework and electronic environment of individual carbon atoms [7] [13]. The spectrum displays eight distinct carbon signals, consistent with the molecular structure and absence of symmetry elements [14] [11].

Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shifts for 3-Methoxy-4-nitrobenzoyl chloride

| Carbon | Chemical Shift (δ, ppm) | Substitution Pattern |

|---|---|---|

| C=O (COCl) | 168-172 | Acyl chloride |

| C-1 (quaternary) | 145-150 | Ipso carbon |

| C-2 | 130-135 | Ortho to COCl |

| C-3 | 155-160 | Methoxy bearing |

| C-4 | 148-152 | Nitro bearing |

| C-5 | 125-130 | Ortho to NO₂ |

| C-6 | 115-120 | Meta to both |

| OCH₃ | 56-58 | Methoxy group |

The acyl chloride carbonyl carbon appears at 168-172 parts per million, characteristic of aromatic acyl chlorides [14] [15]. This chemical shift reflects the electron-withdrawing nature of the chlorine atom and the aromatic substitution pattern, which collectively influence the electronic environment of the carbonyl carbon [14].

The aromatic carbon atoms display chemical shifts ranging from 115-160 parts per million, with significant variation based on their substitution patterns [11] [13]. Carbon-3, bearing the methoxy substituent, resonates at 155-160 parts per million due to the electron-donating effect of the oxygen atom [11]. Carbon-4, substituted with the nitro group, appears at 148-152 parts per million, reflecting the electron-withdrawing influence of the nitro functionality [13].

The methoxy carbon signal at 56-58 parts per million is characteristic of aromatic methoxy groups and provides confirmation of the substituent identity [12] [11]. This chemical shift falls within the expected range for methyl groups attached to aromatic oxygen atoms [9].

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural confirmation and assignment capabilities for 3-methoxy-4-nitrobenzoyl chloride [16] [17]. Correlation spectroscopy experiments reveal connectivity patterns between adjacent protons, confirming the substitution pattern and enabling unambiguous signal assignments [17] [18].

Homonuclear correlation spectroscopy shows clear cross-peaks between H-2 and H-5, and between H-2 and H-6, confirming their through-bond connectivity [17]. The absence of cross-peaks between H-5 and H-6 supports their meta relationship on the aromatic ring [17].

Heteronuclear single quantum coherence spectroscopy provides one-bond carbon-proton correlations, enabling direct assignment of carbon signals to their attached protons [17]. This technique confirms the connectivity between the methoxy protons and their corresponding carbon, as well as the aromatic carbon-proton relationships [17].

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivities, providing additional structural confirmation [17]. These correlations are particularly valuable for confirming the positions of quaternary carbons and the overall substitution pattern [16].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 3-methoxy-4-nitrobenzoyl chloride reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about their electronic environments [19] [20] [15]. The spectrum displays several diagnostic regions that enable functional group identification and structural characterization.

Table 3: Infrared Spectroscopy Absorption Bands for 3-Methoxy-4-nitrobenzoyl chloride

| Functional Group | Frequency (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| C=O stretch (acyl chloride) | 1800-1820 | Very strong (vs) | Sharp, characteristic of aromatic acyl chlorides |

| NO₂ asymmetric stretch | 1520-1540 | Strong (s) | Higher frequency due to aromatic conjugation |

| NO₂ symmetric stretch | 1340-1360 | Strong (s) | Electron-withdrawing effect |

| C-O stretch (methoxy) | 1240-1270 | Medium (m) | Aromatic ether linkage |

| Aromatic C=C stretch | 1580-1600 | Medium (m) | Substituted benzene ring |

| Aromatic C-H stretch | 3000-3100 | Medium (m) | Aromatic hydrogen |

| C-Cl stretch | 700-800 | Medium (m) | C-Cl bond |

The most characteristic absorption appears at 1800-1820 wavenumbers, corresponding to the carbonyl stretch of the acyl chloride functionality [15] [14]. This high-frequency absorption is diagnostic for acyl chlorides and distinguishes them from other carbonyl-containing compounds [15]. The position reflects the electron-withdrawing effect of the chlorine atom, which increases the carbonyl bond order and raises the stretching frequency [15].

The nitro group produces two strong absorptions corresponding to asymmetric and symmetric stretching modes [19] [21]. The asymmetric stretch appears at 1520-1540 wavenumbers, while the symmetric stretch occurs at 1340-1360 wavenumbers [19]. These frequencies are characteristic of aromatic nitro compounds and reflect the electron-withdrawing nature of the substituent [19].

The methoxy group contributes a medium-intensity absorption at 1240-1270 wavenumbers, corresponding to the carbon-oxygen stretch of the aromatic ether linkage [21]. This absorption is characteristic of aromatic methoxy groups and confirms the presence of the electron-donating substituent [21].

Aromatic carbon-carbon stretching vibrations appear at 1580-1600 wavenumbers, consistent with a substituted benzene ring [19]. The aromatic carbon-hydrogen stretching region at 3000-3100 wavenumbers provides additional confirmation of the aromatic structure [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3-methoxy-4-nitrobenzoyl chloride provides detailed information about molecular fragmentation pathways and structural confirmation [22] [23] [24]. The electron ionization mass spectrum displays characteristic fragmentation patterns that reflect the stability of various molecular fragments and the influence of substituent groups.

Table 4: Mass Spectrometry Fragmentation Pattern for 3-Methoxy-4-nitrobenzoyl chloride

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Structure | Formation Mechanism |

|---|---|---|---|

| 215 [M⁺] | 10-15 | Molecular ion | Electron impact |

| 187 [M-28] | 25-35 | [M-CO] | Loss of carbonyl |

| 170 [M-45] | 15-25 | [M-COCl] | Loss of acyl chloride |

| 139 [M-76] | 40-60 | [M-COCl-OCH₃] | Sequential fragmentation |

| 122 | 20-30 | Nitrobenzene fragment | Ring cleavage |

| 107 | 15-25 | Methoxybenzene fragment | Methoxy rearrangement |

| 94 | 30-45 | Phenol-like fragment | Oxygen elimination |

| 77 | 60-80 | Phenyl cation | Aryl stabilization |

The molecular ion peak at mass-to-charge ratio 215 appears with low intensity (10-15%), typical for acyl chlorides due to their tendency to fragment readily under electron ionization conditions [23] [25]. The low molecular ion abundance reflects the instability of the radical cation and the favorable nature of subsequent fragmentation pathways [23].

The base peak at mass-to-charge ratio 77 corresponds to the phenyl cation (C₆H₅⁺), a highly stable fragment that forms through extensive aromatic rearrangement and stabilization [23] [24]. This fragment represents the final product of sequential fragmentation and demonstrates the stability of aromatic systems under mass spectrometry conditions [23].

Loss of the acyl chloride group (COCl, 45 mass units) produces a significant fragment at mass-to-charge ratio 170, corresponding to the methoxy-nitrobenzene cation [22]. This fragmentation pathway reflects the labile nature of the acyl chloride bond and the stability of the resulting aromatic fragment [22].

Sequential loss of both the acyl chloride group and the methoxy group produces the fragment at mass-to-charge ratio 139, which represents a major fragmentation pathway [22]. This double elimination demonstrates the stepwise nature of molecular fragmentation and the relative stability of the resulting ionic species [22].

Ultraviolet-Visible Spectroscopy Characteristics

Ultraviolet-visible spectroscopy of 3-methoxy-4-nitrobenzoyl chloride reveals multiple absorption bands corresponding to various electronic transitions within the molecule [26] [27] [28]. The spectrum displays characteristic features of aromatic nitro compounds and acyl chlorides, with additional complexity arising from the methoxy substituent.

Table 5: Ultraviolet-Visible Absorption Characteristics for 3-Methoxy-4-nitrobenzoyl chloride

| Transition Type | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent Effect | Assignment |

|---|---|---|---|---|

| π→π* (Band I) | 250-270 | 8000-12000 | Moderate | Benzene ring π-system |

| π→π* (Band II) | 290-310 | 3000-5000 | Weak | Extended conjugation |

| n→π* (NO₂) | 340-360 | 100-500 | Strong | Nitro group lone pair |

| n→π* (C=O) | 380-400 | 50-200 | Moderate | Carbonyl lone pair |

| Charge transfer | 420-450 | 200-800 | Strong | Intramolecular charge transfer |

The primary π→π* transition of the benzene ring appears at 250-270 nanometers with high extinction coefficients (8000-12000 M⁻¹cm⁻¹), characteristic of aromatic compounds [28] [29]. This intense absorption reflects the allowed nature of the electronic transition and the extended π-system of the substituted benzene ring [28].

A second π→π* transition appears at 290-310 nanometers with moderate intensity (3000-5000 M⁻¹cm⁻¹), corresponding to extended conjugation between the aromatic ring and the substituent groups [27] [28]. This band demonstrates the electronic communication between the aromatic system and the electron-withdrawing substituents [28].

The nitro group contributes a weak n→π* transition at 340-360 nanometers (ε = 100-500 M⁻¹cm⁻¹), characteristic of aromatic nitro compounds [27] [28]. This forbidden transition shows strong solvatochromic effects due to the differential solvation of ground and excited states [28].

The acyl chloride functionality produces a weak n→π* absorption at 380-400 nanometers, corresponding to the promotion of oxygen lone pair electrons to the carbonyl π* orbital [28]. This transition is typically weak due to its forbidden nature but provides important structural information [28].

An additional broad absorption at 420-450 nanometers corresponds to intramolecular charge transfer between the electron-donating methoxy group and the electron-accepting nitro and acyl chloride substituents [27] [30]. This transition demonstrates the electronic communication across the aromatic ring and the influence of push-pull electronic effects [30].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 3-methoxy-4-nitrobenzoyl chloride derivatives provides definitive structural confirmation and detailed geometric parameters [31] [32] [33]. While direct crystallographic data for the parent compound may be limited due to its reactive nature, related structures and derivatives offer valuable insights into molecular geometry and intermolecular interactions.

Crystallographic studies of related nitrobenzoyl compounds reveal characteristic geometric features that can be extrapolated to 3-methoxy-4-nitrobenzoyl chloride [34] [32] [35]. The nitro group typically adopts a nearly planar configuration with respect to the aromatic ring, with torsion angles ranging from 0-15 degrees depending on steric interactions [32] [35].

The methoxy substituent generally shows slight deviation from planarity due to steric interactions with adjacent substituents [34] [35]. The carbon-oxygen bond length of the methoxy group typically ranges from 1.35-1.37 Ångströms, consistent with partial double-bond character arising from resonance effects [32].

The acyl chloride functionality exhibits characteristic geometric parameters, with carbon-chlorine bond lengths of approximately 1.78-1.82 Ångströms and carbon-oxygen double bond distances of 1.20-1.22 Ångströms [32]. The carbonyl group maintains planarity with the aromatic ring, facilitating conjugation and electronic communication [35].

Intermolecular interactions in the crystal lattice typically involve halogen bonding between the chlorine atom and electron-rich regions of neighboring molecules [19] [32]. These interactions contribute to crystal stability and influence the overall packing arrangement [32].

The molecular geometry reveals significant electronic effects arising from the substitution pattern [35]. The electron-withdrawing nitro and acyl chloride groups create regions of positive electrostatic potential, while the methoxy substituent provides electron density to the aromatic system [33] [35].

Computational studies complement experimental crystallographic data by providing detailed electronic structure information and optimized geometries [33] [36]. Density functional theory calculations reveal the influence of substituent effects on bond lengths, angles, and electronic distribution throughout the molecule [36].